molecular formula C13H10Cl2N2O4S B11320999 4-Chlorophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate

4-Chlorophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B11320999
M. Wt: 361.2 g/mol
InChI Key: KOVSCUIAHZDPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorophenyl 5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group, a chloro substituent on the pyrimidine ring, and an ethanesulfonyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenyl pyrimidine-4-carboxylate with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent on the pyrimidine ring can be replaced by other nucleophiles.

    Oxidation and Reduction: The ethanesulfonyl group can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorophenyl group is involved in forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chlorophenyl 5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
  • 4-Chlorophenyl 5-Chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate
  • 4-Chlorophenyl 5-Chloro-2-(butylsulfonyl)pyrimidine-4-carboxylate

Uniqueness

4-Chlorophenyl 5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The ethanesulfonyl group, in particular, provides unique steric and electronic properties that differentiate it from similar compounds with different sulfonyl groups.

Properties

Molecular Formula

C13H10Cl2N2O4S

Molecular Weight

361.2 g/mol

IUPAC Name

(4-chlorophenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C13H10Cl2N2O4S/c1-2-22(19,20)13-16-7-10(15)11(17-13)12(18)21-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3

InChI Key

KOVSCUIAHZDPLA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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